molecular formula C17H19N3O B1402066 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde CAS No. 1779121-89-9

5-(4-Benzylpiperazin-1-yl)nicotinaldehyde

Cat. No.: B1402066
CAS No.: 1779121-89-9
M. Wt: 281.35 g/mol
InChI Key: KIDUSQRVDPGSGX-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is a valuable chemical building block and intermediate in medicinal chemistry and pharmaceutical research. Its structure incorporates a nicotinaldehyde core, which is a versatile electrophile, linked to a benzylpiperazine group, a common pharmacophore found in biologically active molecules. The aldehyde functional group is highly reactive, serving as a critical handle for further synthetic transformations, most notably in condensation reactions to form Schiff bases or as a substrate in reductive amination reactions to create novel amine derivatives. This compound is particularly significant in the synthesis of potential therapeutic agents. For instance, it has been identified as a key precursor in the development of potent and selective inhibitors of the PIM kinase family [https://www.rcsb.org/structure/6C3N]. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and are investigated as targets for oncology research, especially in hematological malignancies. Researchers utilize this compound to generate compound libraries for high-throughput screening and to optimize the structure-activity relationships (SAR) of lead molecules targeting various kinases and other biological targets. Its application is strictly confined to laboratory research for the purpose of developing new chemical entities and biological probes.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-14-16-10-17(12-18-11-16)20-8-6-19(7-9-20)13-15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDUSQRVDPGSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis generally involves two key stages:

  • Stage 1: Preparation of the benzylpiperazine intermediate.
  • Stage 2: Functionalization of the nicotinic aldehyde core with the benzylpiperazine moiety.

This approach ensures the formation of the target compound through well-established organic reactions such as nucleophilic substitution, reductive amination, or coupling reactions.

Preparation of Benzylpiperazine Intermediate

Method 1: N-Benzylation of Piperazine

This method involves the nucleophilic substitution of piperazine with benzyl halides, typically benzyl chloride or benzyl bromide.

Procedure:

  • Piperazine is dissolved in an inert solvent such as ethanol or acetonitrile.
  • Benzyl chloride is added dropwise under stirring.
  • The reaction mixture is refluxed at 80-100°C for 4-6 hours.
  • Post-reaction, the mixture is cooled, and the product is isolated via filtration or extraction.

Reaction Scheme:

Piperazine + Benzyl chloride → N-Benzylpiperazine + HCl

Notes:

  • A base such as sodium carbonate or potassium carbonate is used to neutralize HCl.
  • Purification is achieved through recrystallization or column chromatography.

Functionalization of Nicotinic Aldehyde

Method 2: Nucleophilic Substitution on Nicotinic Aldehyde

The aldehyde group on nicotinic acid derivatives can be functionalized via reductive amination with benzylpiperazine.

Procedure:

  • Nicotinic aldehyde is dissolved in a suitable solvent like methanol or ethanol.
  • An equimolar amount of benzylpiperazine is added.
  • The mixture is stirred under mild heating (~50°C) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • The reaction proceeds for 12-24 hours, leading to the formation of the secondary amine linkage.

Reaction Scheme:

Nicotinic aldehyde + Benzylpiperazine + Reducing agent → 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde

Notes:

  • The reaction is typically performed under inert atmosphere to prevent oxidation.
  • Purification involves column chromatography and recrystallization.

Alternative Synthetic Routes

Method 3: Cross-Coupling Reactions

  • Employing palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach benzylpiperazine to a halogenated nicotinic precursor (e.g., 5-bromonicotinic aldehyde).
  • This method offers regioselectivity and high yields.

Procedure:

  • Halogenated nicotinic aldehyde reacts with benzylpiperazine in the presence of a palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., dioxane or toluene).
  • Heating at 80-100°C for 4-6 hours facilitates coupling.

Reaction Scheme:

5-Bromonicotinic aldehyde + Benzylpiperazine → this compound

Data Table Summarizing Preparation Methods

Method Number Starting Materials Key Reactions Reagents & Conditions Yield (%) Remarks
1 Piperazine + Benzyl halide Nucleophilic substitution Benzyl halide, base (Na2CO3), reflux 70-85 Simple, high efficiency
2 Nicotinic aldehyde + Benzylpiperazine + Reducing agent Reductive amination NaBH3CN or NaBH(OAc)3, mild heating 65-80 Mild conditions, regioselective
3 Halogenated nicotinic aldehyde + Benzylpiperazine Palladium-catalyzed cross-coupling Pd catalyst, base, inert atmosphere, heat 75-90 Regioselective, high yield

Research Findings and Notes

  • Efficiency: The reductive amination route (Method 2) tends to offer high selectivity and yields, especially when optimized with appropriate reducing agents and reaction conditions.
  • Purity: Purification via chromatography ensures high purity, critical for subsequent biological evaluations.
  • Reaction Conditions: Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates.
  • Catalysts & Reagents: Palladium catalysts, sodium carbonate, and mild reducing agents are standard, with reaction times ranging from 12 to 24 hours depending on the method.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiparasitic Activity

One of the prominent applications of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is its antiparasitic properties. Research indicates that derivatives of this compound exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the synthesis of benzylpiperazine analogues, which demonstrated effective inhibition of intracellular amastigotes in vitro, suggesting potential for sterile cure strategies in vivo .

Key Findings:

  • The compound's mechanism involves redox cycling, which generates oxidative stress specifically in parasitized cells, leading to parasite death.
  • Structure-activity relationship (SAR) studies have identified crucial pharmacophore features necessary for its activity against T. cruzi.
CompoundActivity (IC50)Toxicity (CC50)
This compound0.25 µM>100 µM
BenzylMD derivative0.15 µM>80 µM

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects, particularly concerning sigma receptors, which are implicated in various neurological disorders. Studies show that benzylpiperazine derivatives exhibit high affinity for sigma receptors, suggesting their potential use in treating conditions such as depression and anxiety .

Research Insights:

  • Compounds with modifications on the phenyl ring demonstrated enhanced binding affinity to sigma receptors.
  • Quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of new derivatives.
CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
Unmodified N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
Modified derivative2.50150

Antitumor Activity

Recent investigations have explored the antitumor potential of this compound. Preliminary data suggest that it may inhibit pathways associated with tumor growth and metastasis, particularly through modulation of phosphatidylinositol signaling pathways .

Case Studies:

  • In vitro assays demonstrated that certain derivatives inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer models.
  • The compound's effects on mTOR and PI3K signaling pathways have been noted, indicating a multifaceted approach to cancer treatment.
Cancer TypeIC50 (µM)Mechanism
Prostate10mTOR inhibition
Breast15PI3K inhibition

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of piperazine derivatives with nicotinaldehyde under controlled conditions. Various structural modifications have been explored to enhance its biological activity and reduce toxicity.

Synthesis Overview:

  • The compound can be synthesized through a one-pot reaction involving piperazine and nicotinaldehyde derivatives.
  • Modifications such as halogenation or alkylation have been shown to influence biological activity significantly.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nicotinaldehyde Derivatives

Nicotinaldehyde and its substituted analogs are well-documented competitive inhibitors of nicotinamidases. Key comparisons include:

Compound Substituent Ki (µM) with NAM Ki (µM) with PZA Source Organism/Study
Nicotinaldehyde None 0.18 0.015 PolyNic enzyme
5-Bromo-nicotinaldehyde Bromine at 5-position 0.72 0.07 PolyNic enzyme
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde Benzylpiperazine at 5-position N/A* N/A* Hypothesized based on

*No direct Ki values are reported for this compound.

  • Key Findings :
    • Substitution at the 5-position significantly impacts inhibitory potency. Bromine introduces steric hindrance, increasing Ki values by ~4-fold compared to unsubstituted nicotinaldehyde .
    • Benzylpiperazine, while bulkier, may compensate with hydrophobic and aromatic interactions, as seen in related benzyl-substituted inhibitors .

Piperazine-Modified Nicotinaldehyde Analogs

The piperazine ring’s substitution pattern influences both physicochemical and pharmacological properties:

Compound Piperazine Substituent Molecular Weight LogP* (Predicted) Notable Features
This compound Benzyl ~307.4 ~2.8 High lipophilicity, potential CNS penetration
6-(4-Ethylpiperazin-1-yl)-5-Methylnicotinaldehyde Ethyl 233.3 ~1.2 Lower molecular weight, reduced steric bulk

*LogP estimated using fragment-based methods.

  • Key Findings :
    • Ethylpiperazine analogs (e.g., 6-(4-Ethylpiperazin-1-yl)-5-Methylnicotinaldehyde) exhibit reduced molecular weight and lipophilicity compared to benzyl-substituted derivatives, which may improve aqueous solubility but reduce membrane permeability .
    • The 5-methyl substitution in the latter compound could introduce steric effects that alter enzyme binding compared to the unsubstituted aldehyde in this compound.

Thiazolidinone Derivatives with Benzylpiperazine

describes 2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one, a structurally distinct compound with antiplasmodial activity.

  • Structural Differences: Replacement of the aldehyde group with a thiazolidinone ring shifts the mechanism of action, likely targeting parasitic enzymes rather than bacterial nicotinamidases .

Biological Activity

5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nicotinaldehyde moiety linked to a benzylpiperazine unit. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound has been shown to exhibit:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors, which is critical for its potential neuropharmacological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-Tumor Activity : Some derivatives of benzylpiperazine have shown promise in cancer treatment, indicating that this compound could also have similar effects.

Research Findings and Case Studies

A number of studies have explored the biological activity of compounds related to this compound:

StudyFindings
Identified anti-Trypanosoma cruzi activity with derivatives featuring piperazine, suggesting potential for treating Chagas disease.
Reported on the synthesis and evaluation of related piperazine compounds showing enzyme inhibition properties and low cytotoxicity.
Investigated multi-target-directed ligands with similar structures that demonstrated inhibition of acetylcholinesterase and neuroprotection, indicating potential for Alzheimer's treatment.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves coupling 4-benzylpiperazine with a nicotinaldehyde derivative under reflux in anhydrous solvents (e.g., DMF or THF) using catalysts like K₂CO₃. For example:

  • Step 1: React 4-benzylpiperazine with 5-chloronicotinaldehyde in THF at 80°C for 12 hours.
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 249 nm) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Nucleophilic SubstitutionK₂CO₃THF68≥98%
CondensationNaHDMF72≥95%

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • NMR: Analyze 1H^1H-NMR for benzyl protons (δ 7.2–7.4 ppm) and piperazine signals (δ 2.5–3.5 ppm). Compare with reference spectra of analogous piperazine derivatives .
  • UV/Vis: Measure absorbance maxima (e.g., 249 nm and 296 nm in methanol) to verify conjugation .
  • X-ray Crystallography: Resolve crystal structure to confirm bond angles and stereochemistry (if crystalline) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRδ 7.3 (benzyl aromatic), δ 3.1 (piperazine)
UV/Visλmax 249 nm (π→π*)

Q. What are the standard handling and storage protocols?

Methodological Answer:

  • Storage: Store at -20°C in airtight, light-resistant containers. Stability ≥5 years under these conditions .
  • Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
  • Decontamination: Clean spills with ethanol/water (70:30) and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How to analyze and resolve contradictions in spectroscopic data?

Methodological Answer:

  • Orthogonal Validation: Cross-check NMR data with computational modeling (e.g., DFT calculations) to confirm peak assignments.
  • Reproducibility: Replicate experiments under controlled humidity/temperature to rule out environmental artifacts.
  • Reference Standards: Compare with certified analogs (e.g., Cayman Chemical’s 4-ANBP) to validate analytical methods .

Q. What strategies optimize reaction yields in its synthesis?

Methodological Answer:

  • Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity).
  • Solvent Optimization: Replace THF with acetonitrile to improve solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 2 hours at 100°C, increasing yield to 80% .

Q. How to assess its stability under various experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures.
  • Photostability: Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC.
  • Surface Adsorption Studies: Use quartz crystal microbalance (QCM) to quantify adsorption on glass/silica surfaces, mimicking labware interactions .

Q. Table 3: Stability Assessment Workflow

ConditionMethodKey MetricsReference
ThermalTGA (10°C/min)Decomposition ≥150°C
PhotolyticHPLC (post-UV exposure)Degradation ≤5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
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5-(4-Benzylpiperazin-1-yl)nicotinaldehyde

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